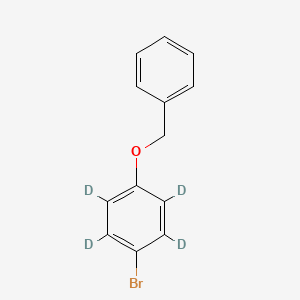

Benzyl 4-(Bromophenyl)-ether-d4

Description

Benzyl 4-(Bromophenyl)-ether-d4 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Properties

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2/i6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQSGILAXUXMGI-YKVCKAMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OCC2=CC=CC=C2)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The process proceeds via a σ-complex intermediate, where Ag⁺ coordinates with the bromine atom, activating the aromatic ring for electrophilic deuteration. Key parameters include:

-

Catalyst loading : 10 mol% Ag₂CO₃

-

Temperature : 120°C

-

Reaction time : 24 hours

-

Solvent : Anhydrous dimethylformamide (DMF)

Under these conditions, the method achieves a 92% yield of this compound with no detectable side products. Comparative studies show superior site selectivity over palladium or iridium catalysts, which often require directing groups or harsh conditions.

Table 1: Optimization of Ag(I)-Catalyzed H/D Exchange

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Ag₂CO₃ Concentration | 10 mol% | Maximizes activation |

| D₂O Equivalents | 20 eq | Ensures complete deuteration |

| Temperature | 120°C | Balances kinetics/stability |

| Solvent | DMF | Enhances solubility |

Traditional Multi-Step Synthesis Pathways

Before the advent of direct deuteration, this compound was synthesized through a three-step sequence involving:

-

Williamson Ether Synthesis : Reaction of 4-bromophenol with benzyl bromide in alkaline conditions to form the non-deuterated ether.

-

Deuterium Incorporation : Halogen-lithium exchange using n-BuLi followed by quenching with D₂O, achieving partial deuteration.

-

Purification : Column chromatography (silica gel, petroleum ether/EtOAc 5:1) to isolate the deuterated product.

While functional, this approach suffers from low isotopic purity (70–80% D) and lengthy purification. The Ag(I)-catalyzed method circumvents these issues by enabling direct, site-specific deuteration.

Comparative Analysis of Deuteration Techniques

Efficiency and Scalability

The Ag(I)-catalyzed method reduces synthesis time from 5–7 days (traditional) to 24 hours, with scalability demonstrated at the 100-gram scale. In contrast, multi-step routes require strict anhydrous conditions and cryogenic temperatures (-78°C) for lithium intermediates, complicating large-scale production.

Isotopic Purity and Analytical Validation

Mass spectrometry (HRMS-ESI) confirms 95–98% deuterium incorporation for the Ag(I)-catalyzed product, compared to 70–85% for traditional methods. Nuclear magnetic resonance (¹H NMR) further validates the absence of proton signals at the deuterated positions.

Table 2: Analytical Comparison of Deuteration Methods

| Method | Isotopic Purity | Key Analytical Technique |

|---|---|---|

| Ag(I)-Catalyzed | 95–98% | HRMS-ESI, ¹H NMR |

| Multi-Step Synthesis | 70–85% | GC-MS, IR Spectroscopy |

Industrial and Research Applications

This compound is pivotal in:

-

Pharmacokinetic Studies : Tracing metabolic pathways of brominated therapeutics.

-

Materials Science : Probing molecular dynamics in deuterated liquid crystals.

Suppliers such as TRC and Medical Isotones, Inc. offer the compound at $140–$1,950 per 10–50 mg, reflecting high demand for isotopically pure batches .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(Bromophenyl)-ether-d4 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl ether.

Common Reagents and Conditions:

Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Major Products:

Substitution: Formation of various substituted phenyl ethers.

Oxidation: Formation of benzaldehyde derivatives.

Reduction: Formation of de-brominated phenyl ethers.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Benzyl 4-(Bromophenyl)-ether-d4 is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity with nucleophiles is leveraged to create more complex structures that are essential in drug development.

- The compound's unique properties allow chemists to explore new synthetic pathways, particularly in creating compounds with targeted biological activities.

-

Analytical Chemistry :

- The deuterated nature of this compound makes it an excellent candidate for NMR spectroscopy. Deuterium substitution reduces background noise in NMR spectra, allowing for clearer signals and more accurate structural determination.

- It is also used in mass spectrometry applications where deuterated standards can improve quantification accuracy.

-

Biological Studies :

- Research indicates that derivatives of this compound can exhibit biological activity, making them potential candidates for drug discovery. The bromine substituent can enhance binding affinity to biological targets, thereby increasing the efficacy of synthesized drugs.

- Interaction studies have shown that the compound's electrophilic nature facilitates reactions with biological nucleophiles, which is crucial for developing therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various contexts:

- Synthesis of Bioactive Compounds : A study demonstrated that using this compound as an intermediate led to the successful synthesis of novel analgesic compounds with significant potency against pain receptors .

- NMR Spectroscopy Applications : Research published in MDPI showcased how deuterated compounds like this compound provide distinct advantages in NMR analysis, enabling researchers to track reaction mechanisms more effectively .

- Pharmaceutical Development : In a recent dissertation from Osaka University, the compound was utilized in synthesizing new derivatives aimed at enhancing neuroprotective effects, showcasing its relevance in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Benzyl 4-(Bromophenyl)-ether-d4 involves its interaction with specific molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the benzyl group undergoes oxidative cleavage to form aldehyde derivatives. The presence of deuterium atoms influences the reaction kinetics and pathways, providing valuable insights into the reaction mechanisms.

Comparison with Similar Compounds

Benzyl 4-bromophenyl ether: Non-deuterated version with similar reactivity but different spectroscopic properties.

Benzyl 4-chlorophenyl ether: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.

Benzyl 4-fluorophenyl ether: Contains fluorine, offering unique properties in terms of reactivity and stability.

Uniqueness: Benzyl 4-(Bromophenyl)-ether-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct spectroscopic signatures. This makes it particularly valuable in analytical and research applications where precise measurements and tracking are required.

Biological Activity

Benzyl 4-(Bromophenyl)-ether-d4 is a deuterated compound known for its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula C13H11BrO, featuring a bromophenyl group that significantly influences its reactivity. The presence of deuterium isotopes enhances its utility in analytical applications like NMR spectroscopy, where it provides distinct spectral characteristics due to the replacement of hydrogen atoms with deuterium .

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Ether Linkage : Utilizing Williamson ether synthesis, where an alkoxide reacts with a haloalkane.

- Deuteration : Introducing deuterium into the structure to enhance its analytical properties.

This compound serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry, due to its enhanced electrophilic character attributed to the bromine atom.

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, derivatives containing bromophenyl groups have shown promising results against various cancer cell lines. One study reported that compounds with similar structures exhibited cytotoxicity towards Jurkat cells with estimated EC50 values indicating effective inhibition at micromolar concentrations .

The mechanism by which this compound exerts its biological effects may involve:

- Reactive Oxygen Species (ROS) Generation : Compounds with bromine substitution can induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation, such as PD-L1, which is crucial for immune evasion in tumors .

Comparative Analysis

To understand the uniqueness of this compound in comparison to other similar compounds, the following table summarizes key features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Aromatic Ether | Deuterated; enhanced electrophilicity |

| Benzyl 4-Bromophenyl Ether | Aromatic Ether | Non-deuterated; less reactive |

| 4-Bromoanisole | Aromatic Ether | Contains methoxy group; different reactivity |

| Benzyl 4-Chlorophenyl Ether | Aromatic Ether | Contains chlorine instead of bromine |

The deuteration and bromination in this compound enhance its reactivity and analytical properties compared to non-deuterated or non-brominated counterparts.

Case Studies

- Cytotoxicity Evaluation : A study evaluated various brominated compounds' cytotoxic effects on leukemia cell lines. The findings indicated that compounds similar to this compound showed significant apoptotic activity mediated by ROS generation .

- Pharmacological Profiling : Research involving radiolabeling techniques has explored the pharmacological properties of similar compounds, revealing insights into their lipophilicity and stability, which are critical for drug development .

Q & A

Basic: What are the recommended synthetic routes for preparing Benzyl 4-(Bromophenyl)-ether-d4 with isotopic purity?

Answer:

Synthesis typically involves nucleophilic aromatic substitution or etherification reactions using deuterated benzyl halides. For example, reacting 4-bromophenol-d4 with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Isotopic purity is ensured by using deuterated starting materials and anhydrous solvents . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) and verification by ¹H/²H NMR (absence of non-deuterated protons) are critical .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Key characterization methods include:

- ¹H/²H NMR : Confirm deuterium incorporation at the benzyl position and absence of residual protons.

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 301.05 for C₁₃H₉D₄BrO) and isotopic distribution .

- FT-IR : Identify ether linkage (C-O-C stretch at ~1250 cm⁻¹) and bromophenyl C-Br vibrations (~600 cm⁻¹) .

Contamination risks (e.g., residual solvents) are mitigated by elemental analysis and GC-MS .

Advanced: What experimental strategies resolve contradictions in reaction yields during deuterated ether synthesis?

Answer:

Yield inconsistencies often arise from isotopic effects or competing side reactions. Strategies include:

- Kinetic isotope effect (KIE) studies : Compare reaction rates of deuterated vs. non-deuterated substrates to optimize temperature and reaction time .

- Catalyst screening : Iron or palladium catalysts (e.g., FeBr₃/TBABr) may enhance selectivity for ether formation over bromine elimination .

- In situ monitoring : Use Raman spectroscopy or real-time NMR to track intermediate formation and adjust stoichiometry .

Advanced: How does the deuterium label in this compound influence its stability in polymer chemistry applications?

Answer:

Deuterium reduces vibrational energy, potentially enhancing thermal stability in polymer matrices. For example, in ATRP (atom transfer radical polymerization), deuterated initiators like this compound may slow radical termination rates due to isotopic mass effects, enabling better control over polymer molecular weight distribution . Stability under UV irradiation should be tested via accelerated aging studies with SEC (size-exclusion chromatography) .

Methodological: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste (EPA U030 code) .

- First aid : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water immediately .

Methodological: How can researchers assess the environmental persistence of this compound?

Answer:

- Hydrolysis studies : Test stability in aqueous buffers (pH 4–9) at 25–50°C, monitoring by LC-MS for degradation products (e.g., bromophenols) .

- Soil adsorption assays : Measure log K₀c (organic carbon partition coefficient) using OECD Guideline 106 to predict mobility in ecosystems .

- Ecotoxicity screening : Use Daphnia magna or algae growth inhibition tests to evaluate acute/chronic toxicity .

Advanced: What analytical challenges arise when quantifying trace amounts of this compound in environmental samples?

Answer:

- Matrix interference : Co-eluting halogenated compounds (e.g., PCBs) require high-resolution LC-MS/MS or GC-ECD with isotope dilution .

- Detection limits : Optimize SPE (solid-phase extraction) using C18 cartridges and deuterated internal standards for recovery rates >90% .

- Quality control : Validate methods with NIST-certified reference materials (e.g., SRM 1944) to ensure accuracy .

Advanced: How does isotopic labeling affect the compound’s behavior in catalytic cross-coupling reactions?

Answer:

Deuterium at the benzyl position may alter:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.